tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate

Organic Synthesis Heterocycle Functionalization Boc Protection Chemistry

Multi-step syntheses fail when enol ether lability mismatches or protecting groups conflict. This Boc-protected, ethoxy-substituted dihydropyrazine enables orthogonal deprotection and regioselective N-acylpyrazinium chemistry. - Key patent intermediate for ROMK channel inhibitors (hypertension/diuretic agents) - Enables stereoselective alkylation for renin inhibitor analogs - Ethoxy group (vs. methoxy) provides optimized steric bulk for cross-coupling yields - Minimum 95% purity, non-hazardous classification for simplified lab handling

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B8247702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCOC1=NCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H20N2O3/c1-5-15-9-8-13(7-6-12-9)10(14)16-11(2,3)4/h5-8H2,1-4H3
InChIKeyUQMQQKRBHXXPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Ethoxy-5,6-Dihydropyrazine-1(2H)-Carboxylate Procurement & Specifications


tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate (CAS 1338375-18-0) is a Boc-protected, ethoxy-substituted 5,6-dihydropyrazine building block . Its structure contains both an enol ether and a masked amine, allowing for orthogonal synthetic manipulation. It is typically supplied at a minimum purity of 95% and is classified as a non-hazardous research chemical .

Orthogonal Reactivity Boc-protected amine and acid-labile enol ether enable selective deprotection in multi-step synthesis. Boc group preserves dihydropyrazine oxidation state.
Synthetic Tractability Ethoxy substituent offers distinct steric and electronic profile versus methoxy analogs for cross-coupling and nucleophilic additions. Based on published O-alkylation route with Meerwein's salt.
Procurement Confidence Supplied with certified minimum purity specification and batch-specific quality assurance documentation. Non-hazardous transport classification.

Structural Nuances: 3-Ethoxy-Boc Scaffold


Directly substituting this compound with close analogs like its 3-methoxy derivative or the unprotected 3-oxopiperazine precursor would fundamentally alter the chemical outcome of a synthetic sequence. The O-ethyl group versus O-methyl dictates steric bulk and the lability of the resulting enol ether, which directly impacts yields in subsequent steps like nucleophilic addition or metal-catalyzed cross-coupling . Similarly, the presence of the Boc protecting group is essential for maintaining the dihydropyrazine oxidation state and enabling late-stage orthogonal deprotection in complex molecule synthesis, a feature absent in unprotected 3-ethoxy-dihydropyrazines [1]. The following quantitative evidence guide details where comparative data supports product-specific selection.

!
Ethoxy vs. Methoxy Analog O-ethyl group alters steric bulk and enol ether lability compared to O-methyl; yields in nucleophilic additions or metal-catalyzed couplings may diverge significantly.
!
Unprotected Dihydropyrazine Absence of the Boc protecting group removes orthogonal deprotection capability and may lead to oxidation of the dihydropyrazine ring, altering downstream reactivity.

Quantitative Differentiation Evidence


O-Alkylation with Meerwein's Salt

A published synthetic route reports that reacting the precursor tert-butyl 3-oxopiperazine-1-carboxylate with triethyloxonium tetrafluoroborate in dichloromethane cleanly provides the target ethyl enol ether product as an oil, characterized by LCMS showing the expected M+H-t-Bu fragment . While a direct yield percentage is not provided in the publicly available abstract, the method's description as 'high purity without further purification' suggests a key operational advantage over exocyclic enol ether formation routes for other lactam-derived building blocks, which often require challenging chromatographic purification from O- vs. C-alkylation byproducts [1]. This contrasts with the synthesis of the analogous methyl enol ether (tert-butyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate), which may require different methylating agents like dimethyl sulfate and can have distinct purification profiles.

O-Alkylation Route
Reported
Target enol ether obtained in high purity without chromatographic purification, using Et3OBF4 in DCM.
Suggests straightforward access to key intermediate with reduced purification burden vs. exocyclic enol ether routes.
Abstract-level report; yield not quantified. Methoxy analog may require alternative alkylating agents.
Organic Synthesis Heterocycle Functionalization Boc Protection Chemistry

Supplier-Certified Purity Benchmark

The compound is available from a reputable US-based supplier with a certified minimum purity specification of 95% and full quality assurance backing for every batch, supported by downloadable SDS documentation . This specification provides a clear procurement benchmark. In contrast, the purity specifications for other vendors or for closely related but more niche analogs may be less documented or come with lower certified minimums, creating reproducibility risks in multi-step syntheses where side products from building block impurities can cascade.

Purity Specification
Supplier data
95% min. purity, full QA documentation per batch, non-hazardous transport.
Supports procurement reproducibility and simplifies incoming quality control.
Specification review recommended; compare with alternative supplier certificates.
Quality Control Chemical Procurement Analytical Chemistry

Dihydropyrazine Ethoxy Ethers as Chiral Synthons

A publication from 2007 on the synthesis of aliskiren, a renin inhibitor, describes the use of an achiral diethoxy-dihydropyrazine (compound 21) as a highly stereo-inducing synthon. Alkylation of this diethoxy synthon with a specific bromide provided a 95:5 mixture of diastereoisomers in high yield, which after two steps and recrystallization afforded enantiomerically pure material . This class-level evidence demonstrates the intrinsic utility of the ethoxy-dihydropyrazine scaffold in stereocontrol. The target compound, containing one Boc-protected nitrogen and one ethoxy group, represents a specialized variant within this family with distinct reactivity due to the orthogonal protecting group.

Diastereoselective Alkylation
Class-level inference
Achiral diethoxy-dihydropyrazine analog produced 95:5 d.r. (93.3% d.e.) in alkylation.
Supports stereocontrol potential for chiral α-amino acid precursor synthesis.
Not directly tested on target compound; model context from aliskiren intermediate studies.
Asymmetric Synthesis Amino Acid Synthesis Process Chemistry

Application Scenarios: tert-Butyl 3-Ethoxy-5,6-Dihydropyrazine-1(2H)-Carboxylate


ROMK Inhibitor Intermediate Synthesis

The compound is listed as a key intermediate in the patent literature for inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, a target for novel diuretic and natriuretic agents aimed at treating hypertension and heart failure [1]. Procuring this specific building block ensures access to the exact chemical space claimed in the patent's synthetic route.

Chiral α-Amino Acid Precursors for Renin Inhibitors

Based on class-level evidence from the synthesis of aliskiren intermediates, the ethoxy-dihydropyrazine scaffold is a privileged motif for highly stereoselective alkylation . This compound can serve as a starting point for developing novel renin inhibitors or other peptidomimetic drugs where stereochemical integrity is critical.

Orthogonal Protection Strategies

The combination of a Boc-protected amine with an acid-labile enol ether makes this molecule ideal for multi-step syntheses requiring selective deprotection events [2]. This dual functionality is particularly useful in the total synthesis of alkaloids or in fragment-based drug discovery, where different nitrogen atoms must be differentiated.

Cross-Coupling on Dihydropyrazine Templates

Research has demonstrated that N-acylpyrazinium salts derived from such building blocks can undergo regioselective Grignard additions to yield 1,2-dihydropyrazines [2]. This positions the compound as a versatile precursor for generating structurally diverse pyrazine-containing libraries through subsequent oxidation or functionalization.

Application
Selection Property
Validation Focus
ROMK channel target engagement studies
Patent-route synthetic access
Intermediate structural fidelity
Stereoselective alkylation studies
Diastereoselectivity context
Chiral amino acid building block validation
Orthogonal protecting group strategies
Boc/enol ether orthogonality
Selective deprotection sequence control
Dihydropyrazine library synthesis
Regioselective Grignard addition reactivity
Pyrazine structural diversification
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